molecular formula C16H19NO B11686855 N-(1-naphthyl)hexanamide CAS No. 101286-72-0

N-(1-naphthyl)hexanamide

Katalognummer: B11686855
CAS-Nummer: 101286-72-0
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: WWCYIHPKOXDRJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-naphthyl)hexanamide is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.336 g/mol It is a derivative of hexanamide, where the hexanamide moiety is substituted with a 1-naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthyl)hexanamide typically involves the reaction of 1-naphthylamine with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 1-naphthylamine attacks the carbonyl carbon of hexanoyl chloride, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-naphthyl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(1-naphthyl)hexanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1-naphthyl)hexanamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to inhibit the glucose metabolic pathway of bacteria by binding to enzymes like glucose dehydrogenase . This inhibition disrupts the energy production in bacterial cells, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-naphthyl)hexanamide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising antimicrobial activity, particularly against tuberculosis and various bacterial strains . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

101286-72-0

Molekularformel

C16H19NO

Molekulargewicht

241.33 g/mol

IUPAC-Name

N-naphthalen-1-ylhexanamide

InChI

InChI=1S/C16H19NO/c1-2-3-4-12-16(18)17-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3,(H,17,18)

InChI-Schlüssel

WWCYIHPKOXDRJX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)NC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.